MC-MMAF

Vue d'ensemble

Description

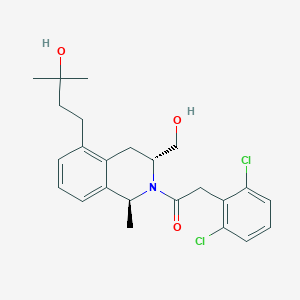

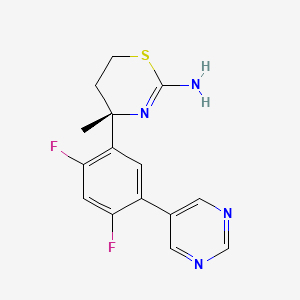

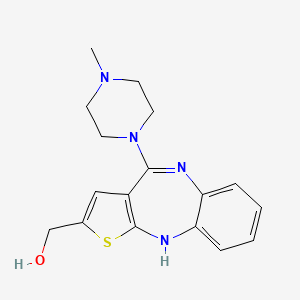

Le maléimidocaproyl monométhylauristatine F (McMMAF) est un composé synthétique principalement utilisé comme un lieur de médicament dans les conjugués anticorps-médicaments (ADC). Il s’agit d’un puissant inhibiteur de la polymérisation de la tubuline, ce qui signifie qu’il peut perturber la formation des microtubules, des composants essentiels du cytosquelette cellulaire. Cette perturbation conduit à l’arrêt du cycle cellulaire et à l’apoptose, faisant du McMMAF un outil précieux en thérapie anticancéreuse .

Mécanisme D'action

Le McMMAF exerce ses effets en inhibant la polymérisation de la tubuline, qui est cruciale pour la formation des microtubules. Le lieur mc garantit que le McMMAF reste stable dans la circulation sanguine jusqu’à ce qu’il soit internalisé par les cellules cibles. Une fois à l’intérieur de la cellule, le lieur est dégradé, libérant le MMAF. Le MMAF se lie ensuite à la tubuline, empêchant sa polymérisation et conduisant à l’arrêt du cycle cellulaire en phase G2/M. Cela induit finalement l’apoptose dans les cellules cibles .

Analyse Biochimique

Biochemical Properties

Belantamab mafodotin plays a crucial role in biochemical reactions by targeting BCMA, a receptor expressed on multiple myeloma cells. The compound interacts with several biomolecules, including BCMA and MMAF. The antibody moiety of belantamab mafodotin binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the MMAF component disrupts microtubule formation, leading to cell cycle arrest and apoptosis .

Cellular Effects

Belantamab mafodotin exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, it induces cell cycle arrest and apoptosis through the disruption of microtubules by MMAF. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. The binding of belantamab mafodotin to BCMA triggers antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), enhancing the immune response against myeloma cells .

Molecular Mechanism

The molecular mechanism of belantamab mafodotin involves several key steps. The antibody component binds to BCMA on the surface of myeloma cells, leading to the internalization of the ADC. Inside the cell, the MMAF component is released and binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubules results in cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the afucosylation of the Fc region of the antibody enhances its binding to Fcγ receptors, promoting ADCC and ADCP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of belantamab mafodotin change over time. The compound demonstrates stability and retains its cytotoxic activity over extended periods. Long-term exposure to belantamab mafodotin can lead to the development of resistance in some myeloma cells. Studies have shown that the degradation of the ADC and the release of MMAF occur gradually, maintaining its cytotoxic effects over time .

Dosage Effects in Animal Models

The effects of belantamab mafodotin vary with different dosages in animal models. At lower doses, the compound effectively reduces tumor burden without significant toxicity. At higher doses, belantamab mafodotin can cause adverse effects, including ocular toxicity and thrombocytopenia. These toxic effects are dose-dependent and can be managed by adjusting the dosage and treatment schedule .

Metabolic Pathways

Belantamab mafodotin is involved in several metabolic pathways. The compound is metabolized primarily through proteolytic degradation, leading to the release of MMAF. The metabolic pathways involve enzymes such as proteases and lysosomal enzymes that facilitate the breakdown of the ADC. The released MMAF then exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization .

Transport and Distribution

The transport and distribution of belantamab mafodotin within cells and tissues are mediated by its antibody component. The antibody binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the ADC is transported to lysosomes, where it is degraded, releasing MMAF. The distribution of belantamab mafodotin is influenced by factors such as the expression levels of BCMA and the presence of Fcγ receptors .

Subcellular Localization

Belantamab mafodotin localizes primarily to lysosomes within myeloma cells. The targeting signals and post-translational modifications of the antibody component direct the ADC to lysosomes, where it is degraded, releasing MMAF. The subcellular localization of belantamab mafodotin is crucial for its cytotoxic activity, as the release of MMAF within lysosomes ensures its effective delivery to the target cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le McMMAF est synthétisé par conjugaison du monométhylauristatine F (MMAF) avec un lieur maléimidocaproyl (mc). La synthèse comprend plusieurs étapes :

Activation du MMAF : Le MMAF est d’abord activé en le faisant réagir avec un agent d’activation approprié.

Conjugaison avec le lieur mc : Le MMAF activé est ensuite conjugué au lieur mc dans des conditions contrôlées pour former du McMMAF.

Méthodes de production industrielle

Dans les milieux industriels, la production de McMMAF implique une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle qualité pour garantir une pureté et une constance élevées. Le processus est optimisé pour le rendement et l’efficacité, impliquant souvent une surveillance continue et des ajustements des conditions de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le McMMAF subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le lieur mc peut être hydrolysé en conditions acides ou basiques.

Réduction : Les ponts disulfures du conjugué peuvent être réduits pour libérer le MMAF actif.

Substitution : Le groupe maléimide peut subir des réactions de substitution avec des nucléophiles.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée à l’aide d’acides ou de bases dilués à des températures contrôlées.

Réduction : Les agents réducteurs courants comprennent le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Les nucléophiles tels que les thiols sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Hydrolyse : Conduit au clivage du lieur mc, libérant le MMAF.

Réduction : Produit du MMAF libre et la forme réduite du lieur.

Substitution : Forme des dérivés maléimides substitués.

Applications De Recherche Scientifique

Le McMMAF a une large gamme d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme composé modèle pour étudier la conjugaison et la stabilité des lieurs de médicaments.

Biologie : Employé dans des études de biologie cellulaire pour étudier la dynamique des microtubules et la régulation du cycle cellulaire.

Médecine : Composant intégral des ADC utilisés en thérapie anticancéreuse.

Comparaison Avec Des Composés Similaires

Composés similaires

Monométhylauristatine E (MMAE) : Un autre dérivé de l’auristatine utilisé dans les ADC. Contrairement au McMMAF, le MMAE est lié via un lieur clivable, permettant une libération rapide à l’intérieur de la cellule cible.

Maytansinoïdes : Une classe d’inhibiteurs des microtubules similaires aux auristatines, utilisés dans les ADC pour la thérapie anticancéreuse.

Calicheamicines : Des agents puissants d’endommagement de l’ADN utilisés dans les ADC, qui diffèrent par leur mécanisme d’action par rapport aux auristatines.

Unicité du McMMAF

Le McMMAF est unique en raison de son lieur mc non clivable, qui procure une stabilité dans la circulation sanguine et garantit que le médicament actif n’est libéré qu’à l’intérieur de la cellule cible. Cela réduit les effets hors cible et améliore l’index thérapeutique des ADC contenant du McMMAF .

Propriétés

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNVPGICPYLJV-YTVPMEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863971-19-1 | |

| Record name | Mafodotin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 863971-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAFODOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of mafodotin?

A1: Mafodotin (monomethyl auristatin F, MMAF) is a microtubule inhibitor. It exerts its cytotoxic effect by binding to microtubules, disrupting microtubule polymerization and dynamics, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Q2: How does mafodotin differ from traditional chemotherapy agents that target microtubules?

A2: Mafodotin is typically conjugated to a monoclonal antibody, forming an antibody-drug conjugate (ADC). This conjugation allows for targeted delivery of mafodotin to specific cells, minimizing off-target toxicity.

Q3: Can you elaborate on the targeted delivery of mafodotin via antibody-drug conjugates (ADCs)?

A3: ADCs like belantamab mafodotin utilize a specific antibody to recognize and bind to a protein highly expressed on the surface of target cells. For instance, belantamab targets B-cell maturation antigen (BCMA), prevalent on multiple myeloma cells [, , ]. This binding triggers internalization of the ADC, releasing mafodotin inside the targeted cell and leading to cell death [, , ].

Q4: What is known about the structure of mafodotin?

A4: While the provided research articles don't delve into the specific spectroscopic data of mafodotin, they highlight its structure as a synthetic molecule composed of a monomethyl auristatin F (MMAF) payload linked to a monoclonal antibody through a protease-resistant maleimidocaproyl linker [, , ]. This linker is crucial for maintaining stability and ensuring the release of active mafodotin specifically within target cells [].

Q5: What types of cancers are currently being investigated as potential targets for mafodotin-based ADCs?

A5: Mafodotin-based ADCs are being investigated in various hematologic malignancies. Belantamab mafodotin has demonstrated efficacy in treating relapsed/refractory multiple myeloma (RRMM) [, , , , , , , ]. Denintuzumab mafodotin, another ADC utilizing mafodotin, is being explored for B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia [, ].

Q6: How is the efficacy of mafodotin-based ADCs evaluated in preclinical and clinical settings?

A6: In preclinical studies, in vitro assays assess the cytotoxic activity of mafodotin-based ADCs against various cancer cell lines [, , , ]. In vivo efficacy is evaluated using xenograft mouse models, where the growth inhibition of human tumor cells in mice treated with the ADC is measured [, ]. Clinical trials, on the other hand, primarily evaluate the overall response rate, progression-free survival, and overall survival in patients receiving the ADC [, , , , , , , , , ].

Q7: What are the key findings regarding the efficacy of belantamab mafodotin in treating RRMM?

A7: Clinical trials have shown that single-agent belantamab mafodotin achieves clinically meaningful responses in heavily pretreated RRMM patients [, , , , , , ]. The DREAMM-2 trial demonstrated an overall response rate of 32% in patients receiving 2.5 mg/kg of belantamab mafodotin every 3 weeks [, , ]. Importantly, responses were found to be durable, with a median duration of response of 11 months [, ].

Q8: What are the main safety concerns associated with mafodotin-based ADCs?

A8: The primary safety concern associated with mafodotin-based ADCs is ocular toxicity [, , , , , , , , , ]. This often manifests as keratopathy, characterized by corneal epithelial changes like superficial punctate keratopathy or microcyst-like formations [, , ]. Other ocular side effects include blurred vision, dry eye, and decreased visual acuity [, , , ].

Q9: How is ocular toxicity managed in patients receiving mafodotin-based therapy?

A9: Management of ocular toxicity primarily involves dose modifications, including treatment delays and dose reductions [, , , , ]. Topical steroids and lubricating eye drops are also employed to alleviate symptoms and promote healing [, ]. Importantly, most patients experiencing ocular toxicity recover on treatment with appropriate management [, , ].

Q10: Are there any ongoing efforts to mitigate ocular toxicity associated with mafodotin-based ADCs?

A10: Yes, research is exploring strategies to mitigate ocular toxicity. The DREAMM-14 trial, for instance, is investigating alternative dosing regimens and schedules of belantamab mafodotin to minimize corneal events without compromising efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)